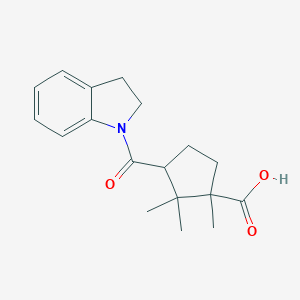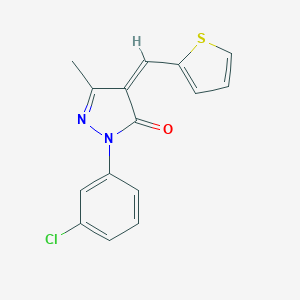
3-(2,3-dihydro-1H-indol-1-ylcarbonyl)-1,2,2-trimethylcyclopentanecarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound you mentioned contains an indole group. Indole is an aromatic heterocyclic organic compound. It has a bicyclic structure, consisting of a six-membered benzene ring fused to a five-membered pyrrole ring . Indole is widely distributed in the natural environment and can be produced by a variety of bacteria .
Molecular Structure Analysis
The molecular structure of indole consists of a fused six-membered and five-membered ring, namely a benzene ring and a pyrrole ring . The presence of the nitrogen in the five-membered ring introduces some polarity to the molecule, and the π-electrons are shared across the whole structure, giving it aromatic properties .
Chemical Reactions Analysis
Indole is a versatile molecule that participates in many chemical reactions. Being aromatic, it is relatively stable but can undergo electrophilic substitution . It can act as a nucleophile and an electrophile, and its reactivity can be enhanced through activation by metal catalysts .
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its specific structure. For indole, it is a solid at room temperature with a melting point of around 52 °C. It has a strong, unpleasant odor. In terms of its chemical properties, indole is relatively stable due to its aromaticity, but can participate in various chemical reactions .
Scientific Research Applications
Role in Organic Synthesis
3-(2,3-Dihydro-1H-indol-1-ylcarbonyl)-1,2,2-trimethylcyclopentanecarboxylic acid is a compound of interest in the field of organic synthesis, particularly in the synthesis of indole derivatives. Indole and its derivatives have been extensively studied due to their wide range of biological activities and their presence in natural products. The compound's structure allows for various chemical transformations, making it a valuable building block for the synthesis of complex molecules. The synthesis and applications of indole derivatives have been reviewed, emphasizing the importance of indole as a core structure for the development of pharmacologically active compounds (Taber & Tirunahari, 2011).
Pharmacological Activities
Indole derivatives, including those related to this compound, have shown a variety of pharmacological activities. The diverse biological activities of indole-3-carbinol (I3C) and its derivatives, for instance, have been explored for their protective effects on chronic liver injuries and other conditions. Such compounds regulate transcriptional factors, relieve oxidative stress, and modulate enzymes relevant to viral replication and metabolism, highlighting their potential as therapeutic agents (Wang et al., 2016).
Potential Therapeutic Uses
Exploration into the therapeutic applications of compounds derived from or related to this compound has been significant. Research has shown that indole derivatives possess anti-inflammatory, antimicrobial, anticancer, and antioxidant properties. This highlights their potential in drug development and as candidates for treating various diseases. For example, research on cinnamic acid derivatives, which share functional groups with the compound , has demonstrated anticancer potentials, underscoring the importance of structural analogs in medicinal chemistry (De, Baltas, & Bedos-Belval, 2011).
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . This suggests that the compound could potentially interact with a variety of targets, contributing to its biological activity.
Mode of Action
Indole derivatives are known to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound may interact with its targets in a way that modulates these biological processes.
Biochemical Pathways
It is known that indole derivatives can influence a variety of biological processes . Therefore, it is likely that this compound could affect multiple biochemical pathways, leading to a range of downstream effects.
Result of Action
Given the wide range of biological activities associated with indole derivatives , it is likely that this compound could have diverse molecular and cellular effects.
Safety and Hazards
The safety and hazards associated with a compound depend on its specific structure and properties. For indole, it is generally considered safe in small amounts but can be harmful if ingested or inhaled in large amounts. Always refer to the Material Safety Data Sheet (MSDS) for the specific compound for detailed safety information .
Future Directions
Indole and its derivatives have been the subject of much research due to their prevalence in natural products and their wide range of biological activities. Future research may focus on developing new synthetic methods, discovering new natural products containing indole, and exploring their biological activities .
Properties
IUPAC Name |
3-(2,3-dihydroindole-1-carbonyl)-1,2,2-trimethylcyclopentane-1-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO3/c1-17(2)13(8-10-18(17,3)16(21)22)15(20)19-11-9-12-6-4-5-7-14(12)19/h4-7,13H,8-11H2,1-3H3,(H,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAUCCCPJLQSBIQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(CCC1(C)C(=O)O)C(=O)N2CCC3=CC=CC=C32)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-({(E)-[5-(1,3-benzothiazol-2-ylsulfanyl)furan-2-yl]methylidene}amino)-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B391563.png)
![N-[1-{[2-(2-{5-nitro-2H-tetraazol-2-yl}-1-methylethylidene)hydrazino]carbonyl}-2-(4-propoxyphenyl)vinyl]benzamide](/img/structure/B391564.png)
![2-amino-6-{[(3-butoxyphenyl)imino]methyl}-7-hydroxy-4-phenyl-4H-chromene-3-carbonitrile](/img/structure/B391565.png)
![7-Ethyl-2-[(4-nitrophenyl)methylsulfanyl]-3-phenyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B391567.png)

![N-{[5-(1,3-benzothiazol-2-ylsulfanyl)-2-furyl]methylene}-N-(4-methoxyphenyl)amine](/img/structure/B391570.png)
![N-(4-methoxyphenyl)-N-{[5-(8-quinolinylsulfanyl)-2-furyl]methylene}amine](/img/structure/B391571.png)
![N'-{[5-(1,3-benzothiazol-2-ylsulfanyl)-2-furyl]methylene}-2-(1-naphthyl)acetohydrazide](/img/structure/B391572.png)
![2-[(4-bromobenzylidene)amino]-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B391573.png)
![N'-{[5-(1,3-benzothiazol-2-ylsulfanyl)-2-furyl]methylene}-3-hydroxy-2-naphthohydrazide](/img/structure/B391575.png)


![3-(12,14-dioxo-11,12,14,15-tetrahydro-9H-9,10-[3,4]epipyrroloanthracen-13(10H)-yl)-N-(naphthalen-2-yl)benzamide](/img/structure/B391580.png)

